molecular formula C8H5BrN2O B11883024 5-Bromo-4-(furan-2-yl)pyrimidine

5-Bromo-4-(furan-2-yl)pyrimidine

Cat. No.: B11883024
M. Wt: 225.04 g/mol
InChI Key: CJPOSITZOPXTCP-UHFFFAOYSA-N
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Description

5-Bromo-4-(furan-2-yl)pyrimidine is a heterocyclic compound that contains both a brominated pyrimidine ring and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(furan-2-yl)pyrimidine typically involves the bromination of 4-(furan-2-yl)pyrimidine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(furan-2-yl)pyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Cross-Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

Major Products

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Cross-Coupling Reactions: Biaryl compounds or alkynyl-substituted pyrimidines.

    Oxidation: Furanones.

    Reduction: Reduced pyrimidine derivatives.

Scientific Research Applications

5-Bromo-4-(furan-2-yl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-4-(furan-2-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the furan ring can enhance binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-(furan-2-yl)pyrimidine is unique due to the presence of both a brominated pyrimidine ring and a furan ring. This combination imparts distinct electronic and steric properties, making it a versatile intermediate for various chemical transformations and applications.

Properties

Molecular Formula

C8H5BrN2O

Molecular Weight

225.04 g/mol

IUPAC Name

5-bromo-4-(furan-2-yl)pyrimidine

InChI

InChI=1S/C8H5BrN2O/c9-6-4-10-5-11-8(6)7-2-1-3-12-7/h1-5H

InChI Key

CJPOSITZOPXTCP-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NC=NC=C2Br

Origin of Product

United States

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